molecular formula C11H10FN3O3 B4135902 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B4135902
M. Wt: 251.21 g/mol
InChI Key: NVCSDUCAYCKZLF-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring and a fluorophenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to form the imidazolidinone ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazolidinone ring or the fluorophenyl group.

    Substitution: Substitution reactions can occur at the fluorophenyl group or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxo-4-imidazolidinyl)-N-phenylacetamide: Lacks the fluorine atom on the phenyl ring.

    2-(2,5-dioxo-4-imidazolidinyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine.

    2-(2,5-dioxo-4-imidazolidinyl)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide may confer unique properties, such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O3/c12-6-1-3-7(4-2-6)13-9(16)5-8-10(17)15-11(18)14-8/h1-4,8H,5H2,(H,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCSDUCAYCKZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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